molecular formula C6H8ClN3S B14327094 N'-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide CAS No. 104688-08-6

N'-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide

Cat. No.: B14327094
CAS No.: 104688-08-6
M. Wt: 189.67 g/mol
InChI Key: FOQJGJGHWRVBTN-UHFFFAOYSA-N
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Description

N’-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is a chemical compound that features a thiazole ring substituted with a chlorine atom at the 4-position and a dimethylmethanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-chloro-1,3-thiazole-2-amine with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of N’-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N’-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chloro-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)-4-pyrimidinecarboxamide
  • 4-[(4-Chloro-1,3-thiazol-2-yl)oxy]benzoic acid
  • 3-[(4-Chloro-1,3-thiazol-2-yl)oxy]-N,N-dimethylaniline

Uniqueness

N’-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the dimethylmethanimidamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

CAS No.

104688-08-6

Molecular Formula

C6H8ClN3S

Molecular Weight

189.67 g/mol

IUPAC Name

N'-(4-chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C6H8ClN3S/c1-10(2)4-8-6-9-5(7)3-11-6/h3-4H,1-2H3

InChI Key

FOQJGJGHWRVBTN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NC(=CS1)Cl

Origin of Product

United States

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